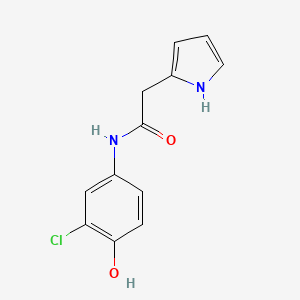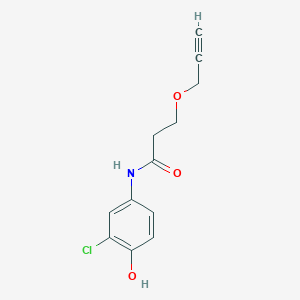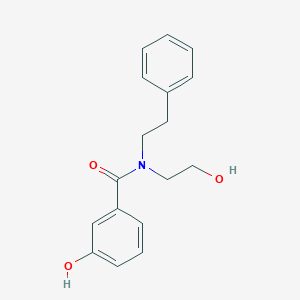![molecular formula C13H19N5OS B7648074 3-[2-[(2-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]-1,1-dimethylurea](/img/structure/B7648074.png)
3-[2-[(2-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]-1,1-dimethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-[(2-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]-1,1-dimethylurea, also known as ETP-46464, is a small molecule inhibitor of the protein kinase B-Raf. B-Raf is a key component of the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell growth, differentiation, and survival. The MAPK pathway is frequently dysregulated in cancer, and B-Raf mutations are found in a variety of tumors, including melanoma, colorectal, and thyroid cancers. ETP-46464 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer.
作用機序
3-[2-[(2-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]-1,1-dimethylurea inhibits B-Raf by binding to the ATP-binding site of the kinase domain. This prevents the activation of downstream signaling pathways, including the MAPK pathway, which are involved in cell growth and survival. By inhibiting B-Raf, this compound can induce apoptosis (programmed cell death) in cancer cells with B-Raf mutations.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, this compound has been shown to have other biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of normal human fibroblasts, although the mechanism of this effect is unclear. This compound has also been shown to induce autophagy (a process of cellular self-digestion) in cancer cells.
実験室実験の利点と制限
One advantage of 3-[2-[(2-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]-1,1-dimethylurea as a research tool is its specificity for B-Raf. This allows researchers to study the effects of B-Raf inhibition on cell signaling pathways and cellular processes. However, one limitation of this compound is its relatively low potency compared to other B-Raf inhibitors, such as vemurafenib and dabrafenib. This may limit its usefulness in certain experiments or applications.
将来の方向性
There are several potential future directions for research on 3-[2-[(2-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]-1,1-dimethylurea. One area of interest is the development of more potent analogs of this compound with improved anti-tumor activity. Another area of interest is the investigation of the effects of this compound on other signaling pathways and cellular processes, such as the PI3K/Akt pathway and DNA damage response. Additionally, the combination of this compound with other targeted therapies or immunotherapies may be explored as a potential treatment strategy for cancer.
合成法
The synthesis of 3-[2-[(2-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]-1,1-dimethylurea involves several steps, including the preparation of the starting material, 2-ethylthieno[2,3-d]pyrimidin-4-amine, and the coupling of this compound with 1,1-dimethylurea to form the final product. The synthesis has been described in detail in a patent application filed by Eisai Co., Ltd.
科学的研究の応用
3-[2-[(2-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]-1,1-dimethylurea has been the subject of several preclinical studies investigating its potential as a therapeutic agent for the treatment of cancer. In vitro studies have shown that this compound inhibits the growth of cancer cells with B-Raf mutations, including melanoma, colorectal, and thyroid cancer cells. In vivo studies in mouse models of melanoma have also shown that this compound can inhibit tumor growth and prolong survival.
特性
IUPAC Name |
3-[2-[(2-ethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]-1,1-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5OS/c1-4-10-16-11(9-5-8-20-12(9)17-10)14-6-7-15-13(19)18(2)3/h5,8H,4,6-7H2,1-3H3,(H,15,19)(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNNPUMVFLXNGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C2C=CSC2=N1)NCCNC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-chlorophenyl)-[4-[[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]amino]piperidin-1-yl]methanone](/img/structure/B7647991.png)
![2-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine](/img/structure/B7647997.png)

![5-[1-[(2-Ethylpyrazol-3-yl)methyl]-4-methylpiperidin-4-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7648005.png)
![Methyl 2-[3-[[1-(furan-3-carbonyl)piperidin-4-yl]amino]phenyl]acetate](/img/structure/B7648022.png)

![3-[3-(2,5-Dichlorophenoxy)-2-hydroxypropyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7648050.png)
![3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7648054.png)

![(2S)-3-methyl-2-[(1-propan-2-yltetrazol-5-yl)methylamino]butan-1-ol](/img/structure/B7648065.png)
![5-cyclohexyl-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7648082.png)
![3-[2-Hydroxy-3-(2-propan-2-ylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7648083.png)

![1,1-Dimethyl-3-[2-[(8-methylquinazolin-4-yl)amino]ethyl]urea](/img/structure/B7648092.png)